molecular formula C10H12N2O2 B2842714 4-Methyl-2-nitro-6-prop-2-enylaniline CAS No. 1260823-04-8

4-Methyl-2-nitro-6-prop-2-enylaniline

Cat. No.: B2842714
CAS No.: 1260823-04-8
M. Wt: 192.218
InChI Key: QWVYKIFCUFVYTH-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-6-prop-2-enylaniline is an aromatic amine derivative with a nitro (-NO₂) group at the 2-position, a methyl (-CH₃) group at the 4-position, and a propenyl (-CH₂CH=CH₂) substituent at the 6-position of the aniline ring. The propenyl group introduces steric bulk and π-conjugation, which may enhance its utility in polymerization or as a precursor in organic synthesis.

Properties

IUPAC Name

4-methyl-2-nitro-6-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-4-8-5-7(2)6-9(10(8)11)12(13)14/h3,5-6H,1,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVYKIFCUFVYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-6-prop-2-enylaniline typically involves the nitration of 4-methyl-2-prop-2-enylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-nitro-6-prop-2-enylaniline may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nitro-6-prop-2-enylaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 4-Methyl-2-amino-6-prop-2-enylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-Carboxy-2-nitro-6-prop-2-enylaniline.

Scientific Research Applications

4-Methyl-2-nitro-6-prop-2-enylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitro-6-prop-2-enylaniline is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The prop-2-enyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Key Functional Groups Electronic Effects Potential Applications
4-Methyl-2-nitro-6-prop-2-enylaniline 2-NO₂, 4-CH₃, 6-CH₂CH=CH₂ Nitro, methyl, propenyl Strong EWG (NO₂), moderate EDG (CH₃) Polymer precursors, agrochemicals
4-[(4-Amino-3-methyl-5-isopropylphenyl)methyl]-2-methyl-6-isopropylaniline () 4-NH₂, 3-CH₃, 5-CH(CH₃)₂ Amino, methyl, isopropyl Strong EDG (NH₂), steric bulk Dyestuffs, pharmaceutical intermediates
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide () Quinoline, bromo, acrylamide Bromo, acrylamide, phenyl EWG (Br), conjugation (acrylamide) Anticancer agents, kinase inhibitors

Key Comparisons:

Nitro vs. Amino Substituents The nitro group in 4-Methyl-2-nitro-6-prop-2-enylaniline is a strong electron-withdrawing group (EWG), increasing the compound’s acidity (lower pKa) compared to amino-substituted analogs like the compound in , where the amino (-NH₂) group is electron-donating (EDG). This difference impacts reactivity in electrophilic substitution reactions; nitro groups deactivate the ring, while amino groups activate it .

Propenyl vs. In contrast, isopropyl (-CH(CH₃)₂) groups in ’s compound contribute steric hindrance, reducing reactivity but enhancing thermal stability .

Similar strategies could apply to the target compound, with nitro group installation via nitration and propenyl addition via Wittig or Heck reactions .

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